molecular formula C15H11Cl2FO B1327632 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-65-2

3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327632
CAS No.: 898767-65-2
M. Wt: 297.1 g/mol
InChI Key: RQJBRGNWIDMMDO-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as chlorination, fluorination, and acylation to achieve the final compound.

Industrial Production Methods

Industrial production of 3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical processes.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction dynamics can provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylpropiophenone: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-Fluorophenylpropiophenone:

    3,5-Dichloro-4-fluorophenylpropiophenone: Similar structure but with an additional fluorine atom, leading to variations in reactivity and applications.

Uniqueness

3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)5-4-10-2-1-3-14(18)6-10/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJBRGNWIDMMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644551
Record name 1-(3,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-65-2
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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